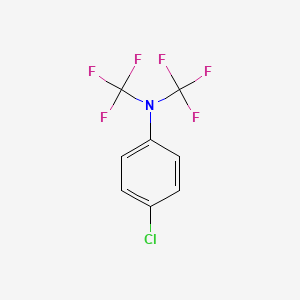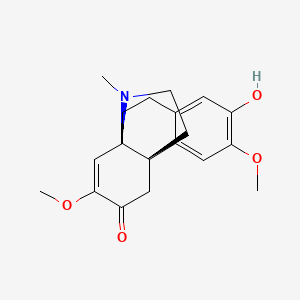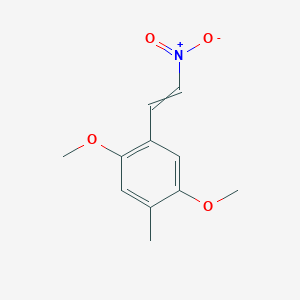![molecular formula C16H29NO4 B14081004 Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the tert-butyl and hydroxymethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole is a common step in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield tert-butyl 4-[2-(formyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate .
Scientific Research Applications
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)benzoate
Uniqueness
Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of a tert-butyl group, a hydroxymethyl group, and an oxazolidine ring. This combination provides distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-7-8-12(10-18)9-13-11-20-16(5,6)17(13)14(19)21-15(2,3)4/h7,12-13,18H,1,8-11H2,2-6H3 |
InChI Key |
NLOJEJJAPDMTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)CC(CC=C)CO)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


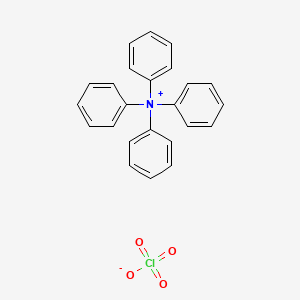
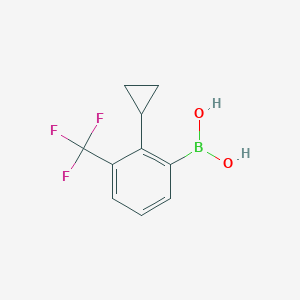

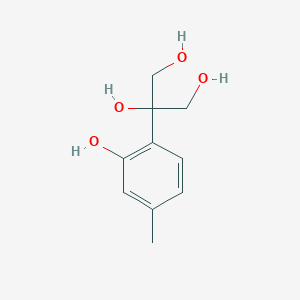
![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)

![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
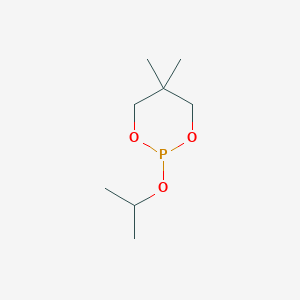
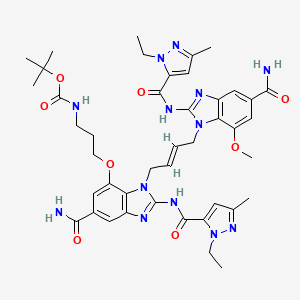
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)
